R-(-)-Asimilobine
R-(-)-Asimilobine
R-(-)-asimilobine is an aporphine alkaloid. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
6871-21-2
VCID:
VC0125701
InChI:
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1
SMILES:
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O
Molecular Formula:
C17H17NO2
Molecular Weight:
267.32 g/mol
R-(-)-Asimilobine
CAS No.: 6871-21-2
Reference Standards
VCID: VC0125701
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
CAS No. | 6871-21-2 |
---|---|
Product Name | R-(-)-Asimilobine |
Molecular Formula | C17H17NO2 |
Molecular Weight | 267.32 g/mol |
IUPAC Name | (6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2-ol |
Standard InChI | InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1 |
Standard InChIKey | NBDNEUOVIJYCGZ-CYBMUJFWSA-N |
Isomeric SMILES | COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O |
SMILES | COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
Canonical SMILES | COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
Appearance | Powder |
Description | R-(-)-asimilobine is an aporphine alkaloid. It has a role as a metabolite. |
Synonyms | asimilobine asimilobine hydrochloride, (R-isomer) asimilobine perchlorate, (R)-isome |
PubChem Compound | 160875 |
Last Modified | Nov 11 2021 |
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